5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the oxazole ring and subsequent functionalization to introduce the sulfamoyl and carboxamide groups. Common reagents used in these steps include sulfur, amines, and carboxylic acids, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions can occur, especially at the oxazole ring or the sulfamoyl group.
Substitution: Various substitution reactions can take place, such as nucleophilic or electrophilic substitutions on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
Biologically, benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound may be studied for similar activities, potentially leading to new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for further pharmacological studies.
Industry
Industrially, such compounds can be used in the development of new materials, dyes, and agrochemicals. Their stability and reactivity make them suitable for various applications.
Mechanism of Action
The mechanism of action of “5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group may play a role in binding to active sites, while the benzothiazole and oxazole rings could facilitate interactions with hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole, which are known for their biological activities.
Oxazole Derivatives: Compounds such as 2-oxazoline, which are used in various chemical syntheses.
Uniqueness
What sets “5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide” apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. Its potential for diverse applications in multiple fields highlights its significance.
Properties
IUPAC Name |
5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S2/c1-6-4-9(16-20-6)11(17)15-12-14-8-3-2-7(22(13,18)19)5-10(8)21-12/h2-5H,1H3,(H2,13,18,19)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSMRDRTVMZLNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.